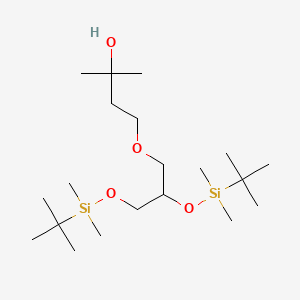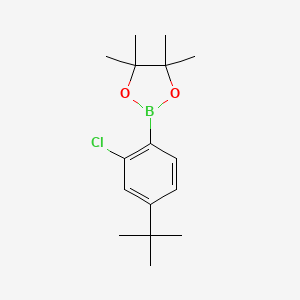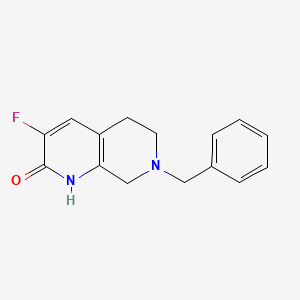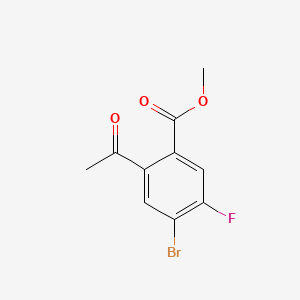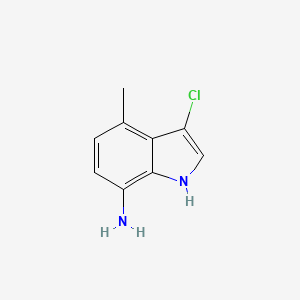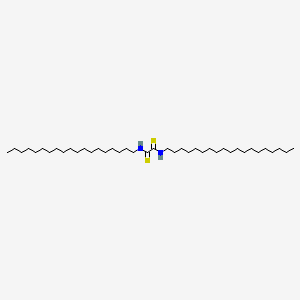
2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine is a complex organic compound characterized by the presence of nitrophenyl, perfluorophenyl, and tosyl groups attached to an aziridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine typically involves the reaction of 4-nitrophenyl azide with perfluorophenyl ketone in the presence of a tosylating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield. Common solvents used include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aziridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the perfluorophenyl group can enhance the compound’s stability and reactivity. The tosyl group can facilitate nucleophilic substitution reactions, making the compound versatile in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitrophenyl)-5-functionally-substituted Tetrazoles: These compounds share the nitrophenyl group and exhibit similar reactivity in substitution reactions.
4-Nitrophenylsulfur Pentafluoride: This compound also contains a nitrophenyl group and is used in similar oxidation and reduction reactions.
Uniqueness
2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. Additionally, the combination of nitrophenyl, perfluorophenyl, and tosyl groups in a single molecule makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
861437-22-1 |
|---|---|
Formule moléculaire |
C21H13F5N2O4S |
Poids moléculaire |
484.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)aziridine |
InChI |
InChI=1S/C21H13F5N2O4S/c1-10-2-8-13(9-3-10)33(31,32)27-20(11-4-6-12(7-5-11)28(29)30)21(27)14-15(22)17(24)19(26)18(25)16(14)23/h2-9,20-21H,1H3 |
Clé InChI |
LOFICNBYWROPRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B13934918.png)

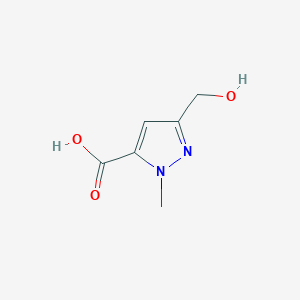
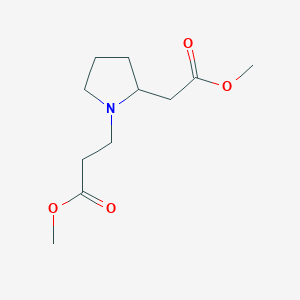
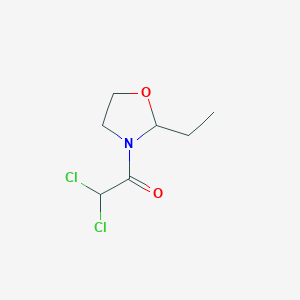
![n-[2-Methyl-5-[5-(morpholin-4-ylmethyl)1,3-thiazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B13934938.png)
